2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE 2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC10848347
InChI: InChI=1S/C14H16N4O4S/c1-2-18-13(16-17-14(18)23-7-12(15)19)6-20-9-3-4-10-11(5-9)22-8-21-10/h3-5H,2,6-8H2,1H3,(H2,15,19)
SMILES: CCN1C(=NN=C1SCC(=O)N)COC2=CC3=C(C=C2)OCO3
Molecular Formula: C14H16N4O4S
Molecular Weight: 336.37 g/mol

2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

CAS No.:

Cat. No.: VC10848347

Molecular Formula: C14H16N4O4S

Molecular Weight: 336.37 g/mol

* For research use only. Not for human or veterinary use.

2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE -

Specification

Molecular Formula C14H16N4O4S
Molecular Weight 336.37 g/mol
IUPAC Name 2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C14H16N4O4S/c1-2-18-13(16-17-14(18)23-7-12(15)19)6-20-9-3-4-10-11(5-9)22-8-21-10/h3-5H,2,6-8H2,1H3,(H2,15,19)
Standard InChI Key NQBQVYSZVLOULG-UHFFFAOYSA-N
SMILES CCN1C(=NN=C1SCC(=O)N)COC2=CC3=C(C=C2)OCO3
Canonical SMILES CCN1C(=NN=C1SCC(=O)N)COC2=CC3=C(C=C2)OCO3

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-({5-[(2H-1,3-Benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, delineates its intricate structure:

  • 1,3-Benzodioxole subunit: A bicyclic aromatic system with oxygen atoms at positions 1 and 3, linked via a methyleneoxy (-OCH2-) group to the triazole ring .

  • 4-Ethyl-4H-1,2,4-triazole core: A five-membered aromatic ring containing three nitrogen atoms, substituted at position 4 with an ethyl group to enhance lipophilicity .

  • Sulfanyl acetamide side chain: A thioether (-S-) bridge connecting the triazole to an acetamide group, facilitating hydrogen bonding and target engagement .

The molecular formula is deduced as C15H18N4O4S (molecular weight: 366.4 g/mol), with critical functional groups contributing to its stereoelectronic profile.

Physicochemical Properties

Based on structurally related compounds , key properties are estimated:

PropertyValue
Molecular Weight366.4 g/mol
logP (Partition Coefficient)3.8 ± 0.3
Hydrogen Bond Donors2 (amide NH, triazole NH)
Hydrogen Bond Acceptors6 (amide O, triazole N, dioxole O)
Polar Surface Area98.5 Ų
SolubilityPoor aqueous solubility

The moderate logP suggests balanced lipophilicity, suitable for membrane permeability, while the polar surface area indicates potential for target-specific interactions .

Synthetic Pathways

Retrosynthetic Analysis

The molecule can be dissected into three modules:

  • 1,3-Benzodioxol-5-yloxy methanol: Derived from sesamol (3,4-methylenedioxyphenol) via O-methylation and reduction .

  • 4-Ethyl-4H-1,2,4-triazole-3-thiol: Synthesized by cyclizing thiosemicarbazide with ethyl acetoacetate, followed by alkylation .

  • Chloroacetamide: Commercial precursor for sulfanyl acetamide formation.

Stepwise Synthesis

  • Formation of Triazole Thiol:
    Ethyl acetoacetate reacts with thiosemicarbazide under acidic conditions to yield 4-ethyl-3-mercapto-1,2,4-triazole .

  • Benzodioxole Coupling:
    The triazole thiol undergoes nucleophilic substitution with chloro(1,3-benzodioxol-5-yloxy)methane in the presence of K2CO3 .

  • Acetamide Conjugation:
    Reaction with chloroacetamide in DMF at 80°C introduces the sulfanyl acetamide moiety .

Critical Reaction:

Triazole-SH + Cl-CH2-BenzodioxoleBaseTriazole-S-CH2-Benzodioxole\text{Triazole-SH + Cl-CH}_2\text{-Benzodioxole} \xrightarrow{\text{Base}} \text{Triazole-S-CH}_2\text{-Benzodioxole} Triazole-S-CH2-Benzodioxole + Cl-CH2-CONH2Target Compound\text{Triazole-S-CH}_2\text{-Benzodioxole + Cl-CH}_2\text{-CONH}_2 \rightarrow \text{Target Compound}

Yield optimization (≈65–70%) requires strict anhydrous conditions .

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